molecular formula C21H46BrNO2S2 B13717112 2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide

2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide

Cat. No.: B13717112
M. Wt: 488.6 g/mol
InChI Key: SIJBZRSWUHCXCH-UHFFFAOYSA-M
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Description

2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide is a thiol-reactive compound belonging to the methanethiosulfonate (MTS) reagent family. It features a trihexylammonium group linked via an ethyl spacer to a methanethiosulfonate moiety. This compound reacts selectively with cysteine thiols (-SH) to form mixed disulfide bonds, enabling site-specific protein modification. Its extended alkyl chains confer distinct physicochemical properties, such as enhanced hydrophobicity, which influence membrane permeability and reactivity compared to shorter-chain analogs .

Properties

Molecular Formula

C21H46BrNO2S2

Molecular Weight

488.6 g/mol

IUPAC Name

trihexyl(2-methylsulfonylsulfanylethyl)azanium;bromide

InChI

InChI=1S/C21H46NO2S2.BrH/c1-5-8-11-14-17-22(18-15-12-9-6-2,19-16-13-10-7-3)20-21-25-26(4,23)24;/h5-21H2,1-4H3;1H/q+1;/p-1

InChI Key

SIJBZRSWUHCXCH-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCSS(=O)(=O)C.[Br-]

Origin of Product

United States

Preparation Methods

Reagents and Materials

Reagent Role Purity/Grade
Trihexylamine Nucleophile (amine source) ≥ 99%
2-Bromoethyl Methanethiosulfonate or equivalent Electrophilic substrate Analytical grade
Solvent (DMSO, Methanol) Reaction medium Anhydrous
Inert gas (Nitrogen or Argon) Atmosphere control High purity

Synthesis Procedure

  • Preparation of Reaction Mixture
    In a dry, inert atmosphere, trihexylamine is dissolved in anhydrous DMSO or methanol. The solution is cooled to 0–5°C to control reaction rate.

  • Addition of Electrophile
    A stoichiometric amount of 2-bromoethyl methanethiosulfonate is added dropwise with stirring to the amine solution.

  • Reaction Progress
    The mixture is allowed to warm to room temperature and stirred for 12–24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation of Product
    Upon completion, the reaction mixture is diluted with water to precipitate the product or extracted with an organic solvent if necessary.

  • Purification
    The crude product is purified by recrystallization from ethyl acetate or by preparative chromatography to yield pure 2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide as a clear brown oil or crystalline solid.

Analytical and Characterization Data

Parameter Data
Molecular Formula C21H46BrNO2S2
Molecular Weight 488.6 g/mol
Physical Form Clear brown oil or white crystalline solid
Solubility Soluble in water, DMSO, methanol
Storage Conditions Hygroscopic, store at -20°C under inert atmosphere
Spectroscopic Characterization NMR, IR, and Mass Spectrometry confirm structure

Comparative Analysis with Related Compounds

Compound Name Molecular Weight (g/mol) Key Features Preparation Similarities
2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide 488.6 Bulkier analogue of MTSET, water soluble Trihexylamine reaction with ethyl MTS derivative
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide 502.66 Similar structure, longer alkyl chain Similar nucleophilic substitution with trihexylamine and 3-chloropropyl MTS
2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide (MTSET) 278.2 Smaller, widely used in SCAM Prepared via trimethylamine and ethyl MTS derivative

This comparison highlights the synthetic approach's consistency across MTS reagents, with variations in alkyl chain length and ammonium substituents influencing reagent properties and applications.

Research Findings and Optimization

  • Yield Optimization : Reaction temperature and solvent choice critically influence yield. Lower temperatures reduce side reactions, while polar aprotic solvents enhance nucleophilicity and solubility of reactants.

  • Purity Control : Purification via recrystallization or chromatography is essential due to the sensitivity of the methanethiosulfonate group to hydrolysis and oxidation.

  • Stability Considerations : The compound is hygroscopic and should be stored under inert atmosphere at low temperatures to maintain integrity.

  • Application-Driven Synthesis : Bulkier trihexylammonium substituents provide steric effects useful in probing protein environments inaccessible to smaller MTS reagents, justifying the synthetic complexity.

Summary Table: Preparation Overview

Step Description Conditions/Notes
1. Reagent Preparation Trihexylamine and 2-bromoethyl methanethiosulfonate Anhydrous solvents, inert atmosphere
2. Nucleophilic Substitution Trihexylamine attacks electrophilic carbon 0–5°C initial, then room temperature stirring
3. Reaction Monitoring TLC or HPLC Until completion, typically 12–24 hours
4. Product Isolation Dilution/precipitation or organic extraction Controlled to avoid decomposition
5. Purification Recrystallization or chromatography Ethyl acetate or suitable solvents
6. Storage Low temperature, inert atmosphere -20°C recommended, avoid moisture

Chemical Reactions Analysis

2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C21H46BrNO2S2
  • Molecular Weight: 488.63 g/mol
  • Appearance: White crystalline solid, soluble in polar solvents like water and dimethyl sulfoxide.

The compound features a methanethiosulfonate group, which is reactive towards thiol groups in proteins, facilitating the formation of disulfide bonds. The trihexylammonium moiety enhances its solubility in aqueous environments, making it particularly useful for biological applications .

Biochemical Research Applications

  • Thiol Labeling in Proteins
    • Mechanism: The methanethiosulfonate group reacts with thiol groups (e.g., cysteine residues) in proteins, allowing researchers to introduce or modify functional groups.
    • Significance: This reactivity is crucial for studying protein structure and function, as it can lead to alterations in protein conformation and activity .
  • Protein Interaction Studies
    • Application: Used to probe interactions between proteins by modifying specific residues and analyzing the resulting changes in protein behavior.
    • Case Study: Research involving ligand-gated ion channels has utilized this compound to investigate the topology and function of these proteins through the substituted cysteine accessibility method (SCAM) .
  • Bioconjugation Techniques
    • Overview: The ability to form stable conjugates with thiols allows for tracking and analyzing protein dynamics in various biological contexts.
    • Example: Studies have shown that modifications using 2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide can influence the stability and activity of proteins, providing insights into their functional mechanisms .

Applications in Organic Chemistry

  • Nucleophilic Substitution Reactions: The methanethiosulfonate group can participate in nucleophilic substitution reactions, making this compound useful as a reagent in various organic synthesis processes.
  • Synthesis of Disulfides: Researchers utilize this compound to synthesize disulfide bonds, which are critical for stabilizing protein structures .

Mechanism of Action

The mechanism of action of 2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as ligand-gated ion channels. The compound can modify the function of these channels by binding to specific sites, altering their conformation and activity. This interaction can affect the flow of ions across cell membranes, influencing various physiological processes .

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction between 2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide and other MTS reagents lies in the alkyl chain length of the ammonium group and the spacer between the ammonium and reactive moieties. Key analogs include:

Compound Name Ammonium Group Spacer Length Molecular Weight (g/mol) Solubility Membrane Permeability Applications
MTSET ([2-(Trimethylammonium)ethyl] derivative) Trimethyl Ethyl 278.23 Water-soluble, polar Low (charged) Extracellular cysteine labeling
MTS-TEAE ([2-(Triethylammonium)ethyl] derivative) Triethyl Ethyl 320.30* Moderate in organic solvents Moderate Membrane-bound protein studies
2-(Tripentylammonium)ethyl derivative Tripentyl Ethyl ~420* Low in water, high in lipids High Intracellular targets
2-(Trihexylammonium)ethyl derivative Trihexyl Ethyl ~464* Lipophilic, low aqueous solubility Very high Hydrophobic environments

*Calculated based on structural analogs.

Key Findings:

Reactivity : Shorter-chain analogs (e.g., MTSET) are highly reactive but restricted to extracellular or hydrophilic environments due to their charge . The trihexyl derivative’s hydrophobicity allows deeper membrane penetration, enabling intracellular cysteine modification .

Steric Effects : Longer alkyl chains (e.g., trihexyl) may reduce reaction rates with buried thiols due to steric hindrance, as observed in tripentyl analogs .

Applications :

  • MTSET is widely used for probing extracellular domains of ion channels (e.g., Nav1.5 sodium channels) .
  • Tripentyl and trihexyl derivatives are preferred for lipid-rich environments, such as transmembrane protein studies .

Physicochemical Properties

Solubility and Stability:
  • MTSET : Highly water-soluble (up to 100 mM stock in water) but unstable in aqueous solutions beyond 2 hours .
  • Trihexyl derivative : Requires organic solvents (e.g., DMSO) for dissolution; stable under inert gas storage .
Membrane Permeability:
  • MTSET’s charge limits it to extracellular labeling .
  • Trihexyl derivatives, with uncharged ammonium groups and long alkyl chains, passively diffuse across lipid bilayers .

Research Case Studies

MTSET in Ion Channel Studies :

  • Modified D4S6 cysteines in Nav1.5 channels, stabilizing fast inactivation .
  • Demonstrated inability to label intracellular residues due to charge .

Trihexyl Analogs :

  • Used in Escherichia coli membrane protein topology mapping, leveraging their permeability to label cytoplasmic domains .

Biological Activity

2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide, commonly referred to as MTS-THAE, is a member of the methanethiosulfonate (MTS) family of compounds. These compounds are known for their ability to modify thiol groups in proteins, making them valuable tools in biochemical research, particularly in the study of ion channels and receptor proteins. This article explores the biological activity of MTS-THAE, emphasizing its mechanisms of action, biochemical properties, and potential applications.

  • Molecular Formula : C₁₁H₂₄BrN₁O₂S₂
  • Molecular Weight : 278.23 g/mol
  • CAS Number : 58856-93-2

MTS compounds, including MTS-THAE, primarily function by reacting with thiol groups (-SH) on cysteine residues in proteins. This reaction forms mixed disulfides, which can alter protein function and activity. The specific mechanism involves:

  • Binding to Thiols : MTS-THAE reacts rapidly with free thiols to form stable mixed disulfides.
  • Modulation of Protein Function : By modifying cysteine residues, MTS-THAE can influence the activity of various proteins, including ion channels and receptors.

1. Ion Channel Modulation

MTS-THAE has been extensively used to study ion channels due to its ability to modify cysteine residues within these proteins. Research indicates that it can significantly alter the conductance and gating properties of several ion channels, including:

  • Acetylcholine Receptors : MTS-THAE modifies the function of nicotinic acetylcholine receptors (nAChRs), impacting synaptic transmission.
  • GABA Receptors : It has been shown to affect GABA_A receptor function, which is crucial for inhibitory neurotransmission.

2. Cellular Effects

The compound's interaction with cellular proteins can lead to:

  • Increased Reactive Oxygen Species (ROS) : MTS-THAE treatment has been associated with elevated ROS levels in certain cell types, which can influence cell signaling pathways related to oxidative stress.
  • Cytokine Production : In immune cells, MTS compounds can modulate cytokine production, influencing inflammatory responses.

Case Studies

  • Ion Channel Studies : A study demonstrated that applying MTS-THAE to nAChRs resulted in a significant change in channel conductance, suggesting its utility in probing receptor structure-function relationships.
  • Oxidative Stress Response : Another investigation found that treatment with MTS-THAE led to increased levels of pro-inflammatory cytokines in macrophages, indicating its role in modulating immune responses.

Data Tables

Study FocusFindingsReference
Ion Channel ModulationAltered conductance in nAChRs
Cytokine ProductionIncreased TNF-alpha and IL-6 levels
Oxidative StressElevated ROS levels in treated cells

Pharmacokinetics

MTS-THAE is typically administered in vitro due to its rapid reaction with thiols. Its stability and solubility in aqueous solutions make it suitable for various biochemical assays.

Q & A

Q. What factorial design parameters optimize the compound’s use in asymmetric synthesis?

  • Variables : Temperature (20–40°C), solvent polarity (THF vs. dichloromethane), and catalyst loading (1–5 mol%) .
  • Response surface methodology (RSM) : Model enantiomeric excess (ee) as a function of variables to identify optimal conditions .

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